Cas no 2171897-29-1 (1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594630
- 2171897-29-1
-
- インチ: 1S/C8H11F2N3O/c1-5(2)8-6(4-14)11-12-13(8)3-7(9)10/h4-5,7H,3H2,1-2H3
- InChIKey: DKVXQQCDPPCTMT-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(=C(C=O)N=N1)C(C)C)F
計算された属性
- せいみつぶんしりょう: 203.08701831g/mol
- どういたいしつりょう: 203.08701831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594630-2.5g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 2.5g |
$2688.0 | 2023-07-10 | ||
Enamine | EN300-1594630-10000mg |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 10000mg |
$5897.0 | 2023-09-23 | ||
Enamine | EN300-1594630-500mg |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 500mg |
$1316.0 | 2023-09-23 | ||
Enamine | EN300-1594630-1000mg |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 1000mg |
$1371.0 | 2023-09-23 | ||
Enamine | EN300-1594630-0.5g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 0.5g |
$1316.0 | 2023-07-10 | ||
Enamine | EN300-1594630-5000mg |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 5000mg |
$3977.0 | 2023-09-23 | ||
Enamine | EN300-1594630-10.0g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 10.0g |
$5897.0 | 2023-07-10 | ||
Enamine | EN300-1594630-0.05g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 0.05g |
$1152.0 | 2023-07-10 | ||
Enamine | EN300-1594630-0.25g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 0.25g |
$1262.0 | 2023-07-10 | ||
Enamine | EN300-1594630-0.1g |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171897-29-1 | 0.1g |
$1207.0 | 2023-07-10 |
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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10. Book reviews
1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Comprehensive Overview of 1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2171897-29-1)
The compound 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2171897-29-1) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This triazole-based aldehyde is characterized by the presence of a difluoroethyl group and an isopropyl substituent, which contribute to its distinct chemical properties. Researchers and industry professionals are increasingly interested in this compound as a building block for the synthesis of novel bioactive molecules, particularly in the context of drug discovery and material science.
One of the key reasons for the growing interest in 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is its versatility in click chemistry reactions. The 1,2,3-triazole core is known for its stability and ability to participate in Huisgen cycloaddition, making it a valuable scaffold for designing compounds with enhanced biological activity. Additionally, the aldehyde functional group provides a reactive handle for further derivatization, enabling the creation of diverse molecular libraries. This aligns with current trends in combinatorial chemistry and high-throughput screening, where researchers seek efficient methods to generate structurally complex molecules.
In the pharmaceutical sector, CAS 2171897-29-1 has been explored as a precursor for potential kinase inhibitors and antimicrobial agents. The difluoroethyl moiety is particularly noteworthy, as fluorinated compounds often exhibit improved metabolic stability and membrane permeability—properties highly sought after in drug development. Recent studies have highlighted the role of fluorinated triazole derivatives in addressing antibiotic resistance, a pressing global health concern. This connection to real-world challenges enhances the compound's relevance in contemporary research discussions.
From a synthetic chemistry perspective, the preparation of 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic transformations, including azole ring formation and selective aldehyde introduction. Optimizing these synthetic routes is an active area of investigation, with researchers focusing on greener methodologies that reduce hazardous byproducts. This reflects the broader shift toward sustainable chemistry practices, which resonate with environmentally conscious stakeholders and regulatory bodies.
The compound's physicochemical properties, such as its lipophilicity and hydrogen-bonding capacity, make it an interesting subject for computational chemistry studies. Molecular modeling and QSAR (Quantitative Structure-Activity Relationship) analyses of this triazole derivative could provide insights into its interaction with biological targets. Such computational approaches are increasingly popular in early-stage drug discovery, as they help reduce experimental costs and accelerate lead optimization.
In material science applications, CAS 2171897-29-1 has shown promise as a component in functional polymers and coordination complexes. The electron-withdrawing nature of the difluoroethyl group can influence the electronic properties of resulting materials, potentially leading to applications in organic electronics or catalysis. This versatility across multiple scientific disciplines contributes to the compound's growing profile in research publications and patent literature.
Quality control and analytical characterization of 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically employ advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are critical for reproducible research outcomes. The development of robust analytical protocols for such specialized compounds remains an important consideration for both academic and industrial laboratories.
Looking ahead, the scientific community anticipates expanded applications for this triazole-carbaldehyde derivative, particularly in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. Its modular structure allows for strategic modifications that could unlock new therapeutic possibilities. As research continues to explore the boundaries of this compound's utility, it serves as a compelling example of how targeted molecular design can address complex challenges in modern chemistry and life sciences.
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